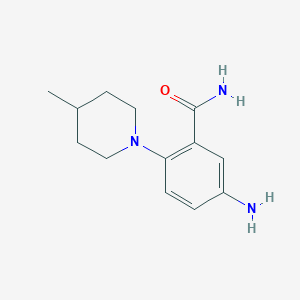
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide typically involves the reaction of 5-amino-2-nitrobenzoic acid with 4-methylpiperidine under specific conditions. The nitro group is reduced to an amino group, and the carboxylic acid is converted to an amide .
Industrial Production Methods
The process would include steps for purification and quality control to ensure the compound meets research-grade standards .
化学反应分析
Types of Reactions
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism of action of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
- 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid
Uniqueness
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial purposes .
生物活性
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, a compound with a piperidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an amino group and a piperidine ring, which are critical for its biological interactions. The structural formula can be represented as follows:
Antiviral Activity: Research has shown that derivatives of benzamide, including this compound, exhibit antiviral properties. In a study evaluating compounds against the H5N1 influenza virus, several derivatives demonstrated dose-dependent inhibition, with some achieving over 85% virus reduction at specific concentrations . This suggests potential utility in treating viral infections.
Antimicrobial Activity: The compound has also been investigated for its antimicrobial properties. A related study indicated that piperidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain derivatives ranged from 3.12 to 12.5 μg/mL, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .
Anticancer Potential: The compound's biological activity extends to anticancer applications. Inhibitors targeting heat shock protein 90 (Hsp90) have been developed from similar structures. These inhibitors have shown promise in disrupting cancer cell proliferation and enhancing apoptosis .
Case Study 1: Antiviral Efficacy
In a controlled experiment evaluating the antiviral efficacy of various benzamide derivatives, this compound was included among tested compounds. It exhibited significant antiviral activity against the H5N1 strain, with therapeutic indices indicating safety for healthy cells while effectively reducing viral loads .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of piperidine derivatives, including the target compound. The results indicated that the compound had potent activity against Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential as a lead for developing new antibacterial agents .
Research Findings Summary
属性
IUPAC Name |
5-amino-2-(4-methylpiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(14)8-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFUVIVVIUJUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














